Bis(pentafluoroethyl) ether

説明

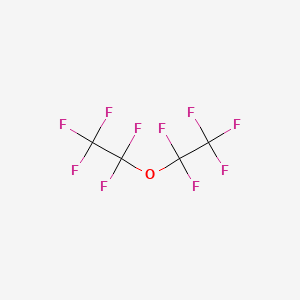

Bis(pentafluoroethyl) ether is a fluorinated ether compound characterized by the presence of two pentafluoroethyl groups attached to an oxygen atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is used in various industrial and scientific applications due to its inertness and ability to form stable compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluoroethyl) ether typically involves the reaction of pentafluoroethyl iodide with a suitable base, such as sodium or potassium hydroxide, in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the oxygen atom, forming the ether linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Types of Reactions:

Oxidation: this compound is resistant to oxidation due to the presence of fluorine atoms, which provide a protective shield around the ether linkage.

Reduction: The compound is generally inert to reduction reactions under standard conditions.

Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically ineffective against this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride do not significantly affect the compound.

Substitution: Nucleophiles such as sodium alkoxides or amines can react with this compound under appropriate conditions.

Major Products Formed: The major products formed from substitution reactions include various fluorinated ethers and amines, depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C4F10O

- Molecular Weight : 254.027 g/mol

- CAS Number : 358-21-4

The compound features two pentafluoroethyl groups connected by an ether linkage, which imparts significant thermal stability and low reactivity compared to traditional organic solvents.

Material Science Applications

Bis(pentafluoroethyl) ether is utilized in the development of high-performance materials, particularly in the following areas:

- Fluorinated Polymers : The compound serves as a building block for synthesizing novel fluorinated polymers that exhibit enhanced thermal and chemical resistance. These materials are crucial for applications in aerospace and automotive industries where durability is paramount .

- Electrolyte Components : In lithium-ion batteries, this compound is explored as a component for electrolytes. Its low viscosity and high electrochemical stability make it an attractive candidate for improving battery performance under extreme conditions .

| Application | Description | Benefits |

|---|---|---|

| Fluorinated Polymers | Building block for high-performance materials | Enhanced thermal and chemical resistance |

| Electrolyte Components | Used in lithium-ion batteries | Low viscosity, high stability |

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug design and delivery systems:

- Drug Delivery Systems : The compound's unique solubility properties enable it to act as a medium for delivering hydrophobic drugs. Its ability to form stable complexes with various bioactive molecules enhances the bioavailability of pharmaceuticals .

- Fluorous Biphasic Systems : this compound is employed in fluorous biphasic catalysis, which allows for the efficient separation of products in organic synthesis. This method minimizes contamination and improves yields in complex chemical reactions .

Industrial Applications

The industrial applications of this compound extend into several domains:

- Solvent for Chemical Reactions : Its inert nature makes it an excellent solvent for reactions involving sensitive compounds that may decompose in more reactive environments. This property is particularly useful in the synthesis of fluorinated compounds where traditional solvents might interfere .

- Refrigerants : Research indicates that this compound can be formulated into new-generation refrigerants, offering alternatives to conventional substances that may harm the environment .

| Industrial Application | Description | Benefits |

|---|---|---|

| Solvent for Reactions | Inert solvent for sensitive compounds | Prevents decomposition |

| Refrigerants | Formulated into new refrigerants | Environmentally friendly alternatives |

Case Study 1: Fluorous Membranes

Research has demonstrated the potential of this compound in developing fluorous membranes used in cation-selective electrodes. These membranes exhibit reduced biofouling due to their low solubility for natural hydrophobic compounds, making them suitable for long-term implantation in medical sensors .

Case Study 2: High-Performance Lithium-Ion Batteries

A study focused on integrating this compound into lithium-ion battery electrolytes showed significant improvements in ionic conductivity and thermal stability compared to conventional electrolytes. This enhancement leads to better battery performance under high-temperature conditions, which is critical for electric vehicles and portable electronics .

作用機序

The mechanism by which bis(pentafluoroethyl) ether exerts its effects is primarily through its chemical inertness and stability. The presence of fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the ether linkage and prevents unwanted side reactions. This makes the compound an excellent solvent and reagent in various chemical processes.

類似化合物との比較

- Pentafluoroethyl ethyl ether

- Tris(pentafluoroethyl) ether

- Bis(trifluoromethyl) ether

Comparison: Bis(pentafluoroethyl) ether is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. Compared to pentafluoroethyl ethyl ether, it has a higher boiling point and greater resistance to oxidation. Tris(pentafluoroethyl) ether, on the other hand, has even more fluorine atoms, making it more stable but also more challenging to synthesize. Bis(trifluoromethyl) ether, while similar in structure, has different reactivity and physical properties due to the presence of trifluoromethyl groups instead of pentafluoroethyl groups.

特性

IUPAC Name |

1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNGPPZBMMHKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189326 | |

| Record name | Perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonflammable gas; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoroethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

358-21-4 | |

| Record name | Perfluorodiethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(pentafluoroethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。